molecular formula C12O12Ru3 B092275 Ruthenium, dodecacarbonyltri-, triangulo CAS No. 15243-33-1

Ruthenium, dodecacarbonyltri-, triangulo

Cat. No. B092275
M. Wt: 639.3 g/mol
InChI Key: NQZFAUXPNWSLBI-UHFFFAOYSA-N
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Patent
US07582703B2

Procedure details

800 g of 4-bromo-1-butene were reacted with 15% excess of dimethylethoxysilane (939 ml). In a 2 l reactor 0.5 g of Ru3(CO)12 and 800 ml of 4-bromo-1-butene were brought under nitrogen and 939 ml of dimethylethoxysilane were added under nitrogen and the mixture was brought at 65° C. After 0.5 h the bath temperature was raised to 80° C. and the mixture was allowed to react overnight. After distillation 1329 g (93.7%) of 4-bromobutyl-dimethyl-ethoxysilane were isolated.
Quantity
939 mL
Type
reactant
Reaction Step One
Quantity
939 mL
Type
reactant
Reaction Step Two
Quantity
800 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
reactant
Reaction Step Three
Name
Ru3(CO)12
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][SiH:2]([CH3:6])[O:3][CH2:4][CH3:5].[Br:7][CH2:8][CH2:9][CH:10]=[CH2:11]>[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ru].[Ru].[Ru]>[Br:7][CH2:8][CH2:9][CH2:10][CH2:11][Si:2]([CH3:6])([CH3:1])[O:3][CH2:4][CH3:5] |f:2.3.4.5.6.7.8.9.10.11.12.13.14.15.16|

Inputs

Step One
Name
Quantity
939 mL
Type
reactant
Smiles
C[SiH](OCC)C
Step Two
Name
Quantity
939 mL
Type
reactant
Smiles
C[SiH](OCC)C
Name
Quantity
800 g
Type
reactant
Smiles
BrCCC=C
Step Three
Name
Quantity
800 mL
Type
reactant
Smiles
BrCCC=C
Name
Ru3(CO)12
Quantity
0.5 g
Type
catalyst
Smiles
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Ru].[Ru].[Ru]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was brought at 65° C
CUSTOM
Type
CUSTOM
Details
to react overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
After distillation 1329 g (93.7%) of 4-bromobutyl-dimethyl-ethoxysilane
CUSTOM
Type
CUSTOM
Details
were isolated

Outcomes

Product
Name
Type
Smiles
BrCCCC[Si](OCC)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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